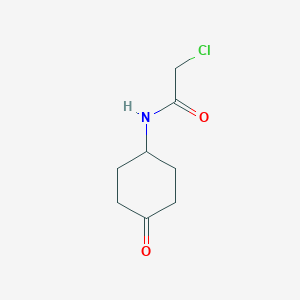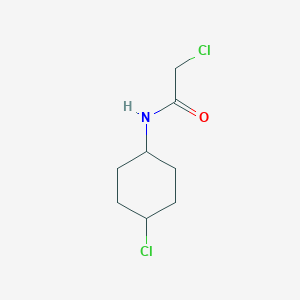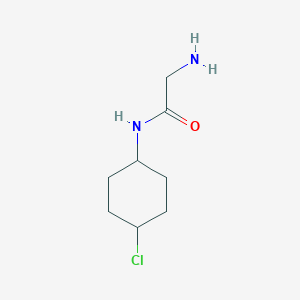![molecular formula C18H25ClN2O B7928111 N-[4-(Benzyl-cyclopropyl-amino)-cyclohexyl]-2-chloro-acetamide](/img/structure/B7928111.png)
N-[4-(Benzyl-cyclopropyl-amino)-cyclohexyl]-2-chloro-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(Benzyl-cyclopropyl-amino)-cyclohexyl]-2-chloro-acetamide is a synthetic organic compound with a complex structure that includes a cyclopropyl group, a benzyl group, and a chloroacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Benzyl-cyclopropyl-amino)-cyclohexyl]-2-chloro-acetamide typically involves multiple steps. One common method starts with the preparation of the cyclopropylamine derivative, which is then reacted with benzyl chloride to form the benzyl-cyclopropyl-amino intermediate. This intermediate is subsequently reacted with cyclohexylamine to form the cyclohexyl derivative. Finally, the chloroacetamide group is introduced through a reaction with chloroacetyl chloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. Purification steps such as recrystallization or chromatography are often employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Benzyl-cyclopropyl-amino)-cyclohexyl]-2-chloro-acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce the corresponding amines or alcohols.
Scientific Research Applications
N-[4-(Benzyl-cyclopropyl-amino)-cyclohexyl]-2-chloro-acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[4-(Benzyl-cyclopropyl-amino)-cyclohexyl]-2-chloro-acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(Benzyl-cyclopropyl-amino)-cyclohexyl]-2-chloro-acetamide oxides
- This compound amines
- This compound alcohols
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl and benzyl groups contribute to its stability and reactivity, while the chloroacetamide moiety allows for versatile chemical modifications.
Properties
IUPAC Name |
N-[4-[benzyl(cyclopropyl)amino]cyclohexyl]-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O/c19-12-18(22)20-15-6-8-16(9-7-15)21(17-10-11-17)13-14-4-2-1-3-5-14/h1-5,15-17H,6-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFLLXZDHWNLPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CCl)N(CC2=CC=CC=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(Benzyl-ethyl-amino)-cyclohexylamino]-ethanol](/img/structure/B7928042.png)

![2-[2-(Benzyl-isopropyl-amino)-cyclohexylamino]-ethanol](/img/structure/B7928058.png)
![2-[4-(Benzyl-cyclopropyl-amino)-cyclohexylamino]-ethanol](/img/structure/B7928066.png)
![N-[4-(Benzyl-methyl-amino)-cyclohexyl]-2-chloro-acetamide](/img/structure/B7928077.png)
![N-[4-(Benzyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide](/img/structure/B7928089.png)

![N-[4-(Benzyl-isopropyl-amino)-cyclohexyl]-2-chloro-acetamide](/img/structure/B7928105.png)
![N-[2-(Benzyl-isopropyl-amino)-cyclohexyl]-2-chloro-acetamide](/img/structure/B7928108.png)
![2-Amino-N-[2-(benzyl-methyl-amino)-cyclohexyl]-acetamide](/img/structure/B7928123.png)
![2-Amino-N-[2-(benzyl-ethyl-amino)-cyclohexyl]-acetamide](/img/structure/B7928126.png)
![2-Amino-N-[4-(benzyl-isopropyl-amino)-cyclohexyl]-acetamide](/img/structure/B7928127.png)
![2-Amino-N-[4-(benzyl-cyclopropyl-amino)-cyclohexyl]-acetamide](/img/structure/B7928136.png)
